1-(2-Bromoethyl)azetidine hydrobromide
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Overview
Description
1-(2-Bromoethyl)azetidine hydrobromide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of a bromoethyl group in this compound further enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Bromoethyl)azetidine hydrobromide typically involves the alkylation of azetidine with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The resulting 1-(2-Bromoethyl)azetidine is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
1-(2-Bromoethyl)azetidine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted azetidines.
Oxidation: The azetidine ring can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of azetidine-2,3-dione derivatives.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and the presence of catalysts or bases to facilitate the desired transformations. Major products formed from these reactions include various substituted azetidines, azetidine-2,3-diones, and azetidine-2-ylmethanols .
Scientific Research Applications
1-(2-Bromoethyl)azetidine hydrobromide has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly those targeting central nervous system disorders and infectious diseases.
Polymer Chemistry: Azetidine derivatives are employed in the synthesis of polyamines and other polymeric materials with unique properties, such as antimicrobial and antibacterial coatings.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)azetidine hydrobromide involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological targets. The bromoethyl group can be displaced by nucleophilic residues in proteins, leading to covalent modification of the target proteins. This modification can alter the activity of enzymes and other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
1-(2-Bromoethyl)azetidine hydrobromide can be compared with other similar compounds such as:
1-(2-Chloroethyl)azetidine: Similar in structure but with a chloroethyl group instead of a bromoethyl group. It exhibits similar reactivity but may have different biological activity due to the difference in halogen atoms.
1-(2-Iodoethyl)azetidine: Contains an iodoethyl group, which makes it more reactive in nucleophilic substitution reactions compared to the bromoethyl derivative.
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with different reactivity and biological properties.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable tool in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(2-bromoethyl)azetidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.BrH/c6-2-5-7-3-1-4-7;/h1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTTZOPKEPBFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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